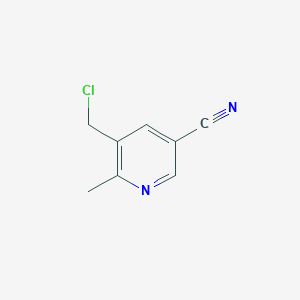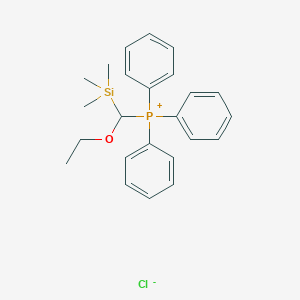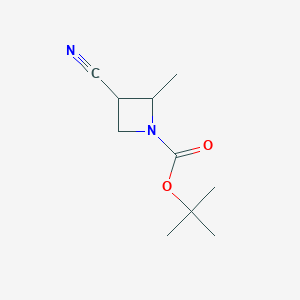
Tert-butyl3-cyano-2-methylazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl3-cyano-2-methylazetidine-1-carboxylate is a high-purity chemical compound with a molecular weight of 196.25 g/mol. Identified by the CAS number 2167324-28-7, this compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in advanced chemical synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl3-cyano-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1-carboxylate with a cyanating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. The final product is subjected to rigorous quality control tests to ensure it meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl3-cyano-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl3-cyano-2-methylazetidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl3-cyano-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s cyano group can participate in nucleophilic addition reactions, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-methylazetidine-1-carboxylate: Similar structure but lacks the cyano group.
Tert-butyl 3-cyanoazetidine-1-carboxylate: Similar but without the methyl group.
Tert-butyl 2-cyano-2-methylazetidine-1-carboxylate: Similar but with the cyano group at a different position.
Uniqueness
Tert-butyl3-cyano-2-methylazetidine-1-carboxylate is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it particularly valuable in synthetic chemistry for creating complex molecules with high precision .
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
tert-butyl 3-cyano-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-7-8(5-11)6-12(7)9(13)14-10(2,3)4/h7-8H,6H2,1-4H3 |
Clave InChI |
FIKMQIMWCSDETR-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CN1C(=O)OC(C)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


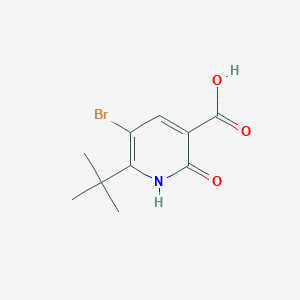
![(R)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13001978.png)
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B13001982.png)
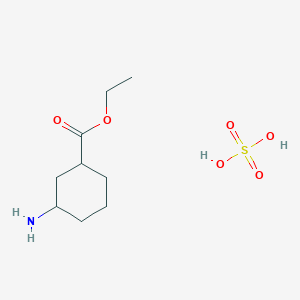
![4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13002012.png)
![Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13002017.png)
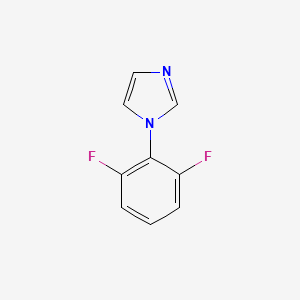
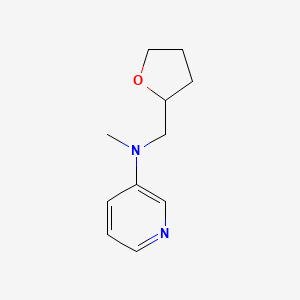
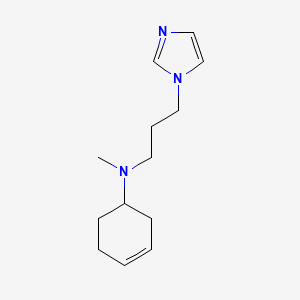
![7-Bromo-6,8-dimethylpyrido[2,3-b]pyrazine](/img/structure/B13002042.png)
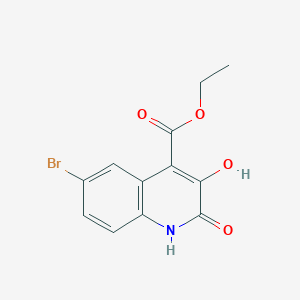
![7-Chloro-5-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13002050.png)
